molecular formula C16H19N3O3S B14433639 N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-56-6

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B14433639
CAS No.: 82559-56-6
M. Wt: 333.4 g/mol
InChI Key: CNDROEIIKROUQL-UHFFFAOYSA-N
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Description

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a cyclopentyl group at the 5-position and a 2,6-dimethoxybenzamide moiety at the 2-position. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and diverse bioactivity, including herbicidal and antimicrobial properties .

Properties

CAS No.

82559-56-6

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H19N3O3S/c1-21-11-8-5-9-12(22-2)13(11)14(20)17-16-19-18-15(23-16)10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,17,19,20)

InChI Key

CNDROEIIKROUQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate aniline derivative with dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Halides, amines

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide with structurally or functionally related compounds, focusing on heterocyclic cores, substituents, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Benzamide Substituents Key Substituents on Heterocycle Bioactivity/Application Source
This compound 1,3,4-thiadiazole 2,6-dimethoxy Cyclopentyl Hypothesized herbicidal activity (structural analog)
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) Isoxazole 2,6-dimethoxy 3-(1-ethyl-1-methylpropyl) Pre-emergent herbicide (cellulose biosynthesis inhibitor)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-thiadiazole 2,6-difluoro 2,4-Dichlorophenyl Structural data only (X-ray crystallography)
N-5-Tetrazolyl-N′-aroylurea derivatives (e.g., 2h, 2j, 2m) Tetrazole None (urea linker) Aryl groups (e.g., p-methoxy, p-bromo) Plant growth regulation (auxin/cytokinin-like activity)
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas 1,2,4-triazole None (urea linker) Carboxy group, aryloxyacetyl Plant growth regulation

Key Structural and Functional Insights:

Heterocyclic Core Influence :

  • 1,3,4-Thiadiazole vs. Isoxazole : The thiadiazole ring in the target compound and ’s analog provides greater metabolic stability compared to Isoxaben’s isoxazole, which may alter degradation rates in biological systems. Isoxaben’s efficacy as a cellulose biosynthesis inhibitor is linked to its isoxazole core, suggesting the target compound’s thiadiazole may interact with distinct enzyme targets .
  • Tetrazole/Triazole vs. Thiadiazole : Compounds with tetrazole () or triazole () cores exhibit plant growth regulation via urea linkers, contrasting with the benzamide-linked thiadiazole. The urea moiety enables hydrogen-bonding interactions with plant hormone receptors, while the benzamide group may prioritize enzyme inhibition .

Substituent Effects: Cyclopentyl vs. Branched Alkyl (Isoxaben): The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to Isoxaben’s 1-ethyl-1-methylpropyl group. This could enhance soil adsorption or cuticle penetration in herbicidal applications .

Bioactivity Trends :

  • Herbicidal vs. Growth Regulation : Isoxaben’s herbicidal action contrasts with the plant growth-promoting activity of tetrazole/triazole-urea analogs. The target compound’s benzamide-thiadiazole scaffold may align more with herbicidal applications, though empirical validation is required .
  • Structural Determinants of Activity : The presence of a cyclopentyl group in the thiadiazole ring may confer selectivity toward specific plant enzymes or receptors, analogous to how aryl substituents in ’s compounds modulate cytokinin-like effects .

Research Findings and Implications

  • Synthetic Accessibility : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or oxidative methods, as seen in ’s X-ray-characterized analog .
  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of such compounds, ensuring accurate determination of substituent conformations and intermolecular interactions .
  • Unanswered Questions: The target compound’s specific bioactivity, environmental fate, and toxicity profile remain uncharacterized.

Biological Activity

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Thiadiazole Ring: The presence of the 1,3,4-thiadiazole ring is crucial for the biological activity of this class of compounds.
  • Dimethoxybenzamide Group: This moiety contributes to the lipophilicity and overall pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Coupling with 2,6-dimethoxybenzoic acid derivatives to yield the final product.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
D-1MCF-70.001
D-6MCF-70.007
D-15MCF-70.005
D-16MCF-70.002

The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy against various bacterial strains:

StrainMIC (µM)
Staphylococcus aureus6.96
Escherichia coli7.55
Klebsiella pneumoniae7.82

These findings suggest that this compound may serve as a potent antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiadiazole ring significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial potential while electron-donating groups improve anticancer efficacy:

  • Electron-Withdrawing Groups: Chlorine or nitro groups at the para position increase antimicrobial activity.
  • Electron-Donating Groups: Methoxy or hydroxyl groups enhance anticancer activity against breast cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity: A study evaluated various derivatives against MCF-7 and A549 cell lines and found that certain substitutions led to improved selectivity and potency .
  • Antimicrobial Evaluation: Another study assessed the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant activity in selective strains .

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